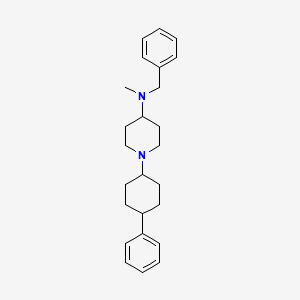
N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine is a complex organic compound featuring a piperidine ring, a benzyl group, and a phenylcyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative.
Attachment of the Phenylcyclohexyl Moiety: This step involves the Friedel-Crafts alkylation reaction, where a phenylcyclohexyl halide reacts with the piperidine derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenylcyclohexyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the piperidine ring or the phenylcyclohexyl moiety, potentially converting double bonds to single bonds or reducing ketones to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as sodium azide (NaN₃) are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid, while reduction of the piperidine ring could produce a fully saturated piperidine derivative.
Scientific Research Applications
N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent.
Biological Research: It is used in studies investigating receptor binding and signal transduction pathways, particularly those involving neurotransmitters.
Industrial Applications: The compound serves as an intermediate in the synthesis of more complex molecules and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine: Lacks the methyl and phenylcyclohexyl groups, making it less complex and potentially less potent.
N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine: Similar structure but without the benzyl group, which may alter its pharmacological profile.
N-benzyl-N-methylpiperidine: Does not have the phenylcyclohexyl moiety, affecting its overall activity and applications.
Uniqueness
N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H34N2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine |
InChI |
InChI=1S/C25H34N2/c1-26(20-21-8-4-2-5-9-21)24-16-18-27(19-17-24)25-14-12-23(13-15-25)22-10-6-3-7-11-22/h2-11,23-25H,12-20H2,1H3 |
InChI Key |
SCFDDRIDDNIBEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















